molecular formula C15H18O5 B14616460 2-Oxo-2-(2-phenoxyethoxy)ethyl 3-methylbut-2-enoate CAS No. 60359-65-1

2-Oxo-2-(2-phenoxyethoxy)ethyl 3-methylbut-2-enoate

Cat. No.: B14616460
CAS No.: 60359-65-1
M. Wt: 278.30 g/mol
InChI Key: QBJWVDDODIMAQU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(2-phenoxyethoxy)ethyl 3-methylbut-2-enoate typically involves the esterification of 3-methylbut-2-enoic acid with 2-(2-phenoxyethoxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(2-phenoxyethoxy)ethyl 3-methylbut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Oxo-2-(2-phenoxyethoxy)ethyl 3-methylbut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(2-phenoxyethoxy)ethyl 3-methylbut-2-enoate involves its interaction with specific molecular targets. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates. These intermediates can then participate in further chemical reactions, ultimately exerting the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-(2-phenoxyethoxy)ethyl 3-methylbut-2-enoate is unique due to the presence of the phenoxyethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

60359-65-1

Molecular Formula

C15H18O5

Molecular Weight

278.30 g/mol

IUPAC Name

[2-oxo-2-(2-phenoxyethoxy)ethyl] 3-methylbut-2-enoate

InChI

InChI=1S/C15H18O5/c1-12(2)10-14(16)20-11-15(17)19-9-8-18-13-6-4-3-5-7-13/h3-7,10H,8-9,11H2,1-2H3

InChI Key

QBJWVDDODIMAQU-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OCC(=O)OCCOC1=CC=CC=C1)C

Origin of Product

United States

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